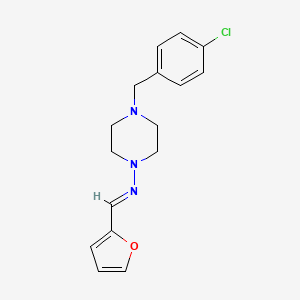![molecular formula C17H22N4O3 B5518486 1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)
1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest incorporates a diazepane ring, a structural motif prevalent in many biologically active and chemically interesting molecules. Its synthesis and structural analysis are crucial for understanding its potential applications and properties.
Synthesis Analysis
The synthesis of related diazepane derivatives often involves condensation reactions, cycloadditions, or cyclization strategies. For example, a series of 3-(furan-2-yl) dibenzo-diazepin-1-one derivatives were synthesized via condensation, demonstrating the versatility of approaches in generating diazepane rings with furan substitutions (Wang et al., 2016). Additionally, N-heterocyclic carbene-catalyzed annulation reactions offer a method to synthesize 1,2-diazepine derivatives, showcasing the chemical flexibility in constructing complex diazepane-containing frameworks (Guo et al., 2014).
Molecular Structure Analysis
The molecular structure of diazepane derivatives can be elucidated using spectroscopic methods like IR, MS, 1H NMR, and X-ray crystallography. The crystal structure of similar compounds has been determined, providing insights into the conformational preferences and structural dynamics of the diazepane ring (Dmitrienko et al., 2021).
Chemical Reactions and Properties
Diazepane derivatives engage in a variety of chemical reactions, including cycloadditions and electrophilic additions, depending on the functional groups present. For instance, Lewis-acid-catalyzed reactions enable the formation of α-diazo-β-alkoxy carbonyls, leading to the synthesis of tetrahydro-3H-furo[3,4-c]pyrazoles, demonstrating the reactivity of diazepane derivatives toward cycloaddition reactions (Peck & Brewer, 2023).
Physical Properties Analysis
The physical properties of diazepane derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular architecture. X-ray crystallography provides detailed information on the crystal packing and molecular conformation, which are essential for understanding the material properties of these compounds.
Chemical Properties Analysis
The chemical properties of diazepane derivatives, such as reactivity, stability, and electronic characteristics, can be studied through spectroscopic and computational methods. Quantum chemical calculations offer insights into the electronic structure and reactivity of these compounds, facilitating the design of new materials with desired chemical properties (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Asymmetric 1,3-dipolar Cycloadditions and Pyrazoline Synthesis
Various diazo compounds, including nitrile oxides, nitrones, and azomethine ylides, were examined in 1,3-dipolar cycloadditions to enantiomerically pure furanones. This research demonstrated the synthesis of pyrazoline compounds, highlighting the versatility of furanones in organic synthesis and their potential applications in creating enantiomerically pure compounds for pharmaceutical research (Rispens et al., 1994).
Ring Expansion Techniques
Studies on the ring expansion of coumarin by diazoethane revealed the synthesis of oxepin and pyrazoline derivatives, showcasing the reactivity of furanone derivatives towards forming larger, more complex heterocyclic structures (Dean & Park, 1976). These techniques could be applicable in the development of new materials or drugs by modifying the ring structure of organic compounds.
Benzotriazole and Benzodiazepin Synthesis
Furanone and pyranone derivatives were used to rapidly cyclize under diazotization reactions, yielding benzotriazoles. Additionally, cyclization with carbondisulfide as an electrophile led to the formation of benzodiazepin-2-thiones, indicating the potential for synthesizing complex heterocyclic systems with applications in medicinal chemistry and material science (Hammal et al., 2007).
Eigenschaften
IUPAC Name |
1-[4-(furan-3-carbonyl)-1,4-diazepan-1-yl]-2-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-2-15(21-9-3-6-18-21)17(23)20-8-4-7-19(10-11-20)16(22)14-5-12-24-13-14/h3,5-6,9,12-13,15H,2,4,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNHEJNNNHTOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCN(CC1)C(=O)C2=COC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5518404.png)
![1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone](/img/structure/B5518415.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide](/img/structure/B5518431.png)

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)
![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)
![N-methyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5518453.png)
![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)
![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,5-trimethyl-4-piperidinamine](/img/structure/B5518472.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)
